molecular formula C9H4F2N2O2 B12440326 4,5-Difluoro-2-(1,2,4-oxadiazol-3-YL)benzaldehyde

4,5-Difluoro-2-(1,2,4-oxadiazol-3-YL)benzaldehyde

Cat. No.: B12440326
M. Wt: 210.14 g/mol
InChI Key: SKAFJWZJPAVMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is characterized by the presence of two fluorine atoms and an oxadiazole ring attached to a benzaldehyde moiety. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the reaction of a suitable benzaldehyde derivative with an amidoxime in the presence of a dehydrating agent. One common method involves the treatment of 4,5-difluorobenzaldehyde with an amidoxime using carbonyl diimidazole (CDI) in toluene as a solvent . The reaction is carried out under reflux conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit caspase-3, an enzyme involved in apoptosis, thereby exhibiting anticancer activity . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of both fluorine atoms and the oxadiazole ring, which contribute to its distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable building block for drug design and other applications .

Properties

Molecular Formula

C9H4F2N2O2

Molecular Weight

210.14 g/mol

IUPAC Name

4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde

InChI

InChI=1S/C9H4F2N2O2/c10-7-1-5(3-14)6(2-8(7)11)9-12-4-15-13-9/h1-4H

InChI Key

SKAFJWZJPAVMTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)C2=NOC=N2)C=O

Origin of Product

United States

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